

Application Notes and Protocols for Antitumor Agent-155 (YM155/Sepantronium Bromide)

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Compound of Interest

Compound Name: Antitumor agent-155

Cat. No.: B15582646

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Introduction

Antitumor agent-155, also known as YM155 or Sepantronium bromide, is a potent small molecule inhibitor of survivin, a member of the inhibitor of apoptosis protein (IAP) family.^{[1][2]} Survivin is overexpressed in many human cancers and is associated with resistance to chemotherapy and radiation. By suppressing survivin expression, **Antitumor agent-155** induces apoptosis and inhibits cell proliferation in a variety of cancer cell lines, making it a promising candidate for cancer therapy.^{[1][2][3]} These application notes provide detailed information on the solubility, preparation for experimental use, and relevant signaling pathways of **Antitumor agent-155**.

Physicochemical Properties and Solubility

Proper dissolution and handling of **Antitumor agent-155** are critical for obtaining reliable and reproducible experimental results. The solubility of **Antitumor agent-155** in various solvents is summarized in the table below. It is important to note that the compound's stability is pH-dependent, with accelerated degradation observed at alkaline pH (>8.5) and in the presence of phosphate-buffered saline (PBS).^{[1][4][5]}

Solvent	Concentration	Comments
DMSO	11.67 mg/mL (26.33 mM)	May require sonication and warming to 60°C for complete dissolution. Use of fresh, anhydrous DMSO is recommended as moisture can reduce solubility.[2][3]
55 mg/mL (124.07 mM)	Achievable with fresh DMSO. [3]	
89 mg/mL (200.77 mM)	Reported solubility, fresh DMSO is crucial.[3]	
Water	50 mg/mL (112.79 mM)	Requires sonication to dissolve.[2]
Physiological Saline (0.9% NaCl)	30 mg/mL	For in vivo preparations; the mixed solution should be used immediately.[3]

Experimental Protocols

Preparation of Stock Solutions for In Vitro Experiments

Materials:

- **Antitumor agent-155** (YM155) powder
- Anhydrous Dimethyl Sulfoxide (DMSO)
- Sterile microcentrifuge tubes or vials
- Vortex mixer
- Water bath or sonicator

Protocol:

- Aseptically weigh the desired amount of **Antitumor agent-155** powder in a sterile microcentrifuge tube.
- Add the calculated volume of anhydrous DMSO to achieve the desired stock solution concentration (e.g., 10 mM or 20 mM).
- Vortex the solution vigorously for 1-2 minutes.
- If the compound is not fully dissolved, sonicate the solution or warm it in a 37°C water bath for 5-10 minutes until the solution is clear.
- Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
- Store the stock solution at -20°C for up to 6 months or at -80°C for up to one year.^[2]

Cell-Based Assay Protocol (Example: Cell Viability Assay)

Materials:

- Cancer cell line of interest
- Complete cell culture medium
- **Antitumor agent-155** stock solution (in DMSO)
- 96-well cell culture plates
- Cell viability reagent (e.g., MTT, XTT, or CellTiter-Glo®)
- Plate reader

Protocol:

- Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

- Prepare serial dilutions of the **Antitumor agent-155** stock solution in complete cell culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5% to avoid solvent toxicity.
- Remove the existing medium from the cells and add the medium containing the different concentrations of **Antitumor agent-155**. Include a vehicle control (medium with the same concentration of DMSO) and a no-treatment control.
- Incubate the plate for the desired experimental duration (e.g., 48 or 72 hours).
- Add the cell viability reagent to each well according to the manufacturer's instructions.
- Incubate for the recommended time.
- Measure the absorbance or luminescence using a plate reader.
- Calculate the half-maximal inhibitory concentration (IC₅₀) by plotting cell viability against the log of the drug concentration.

Cell Line	Cancer Type	IC ₅₀ (nM)
HCT116	Colon Cancer	227
A549	Lung Cancer	253
AGS	Gastric Cancer	574
SK-MES-1	Lung Cancer	423
PC-3	Prostate Cancer	2.3 - 11
PPC-1	Prostate Cancer	2.3 - 11
DU145	Prostate Cancer	2.3 - 11
TSU-Pr1	Prostate Cancer	2.3 - 11
22Rv1	Prostate Cancer	2.3 - 11
SK-MEL-5	Melanoma	2.3 - 11
A375	Melanoma	2.3 - 11

Data compiled from multiple sources.[3]

Preparation for In Vivo Experiments

Materials:

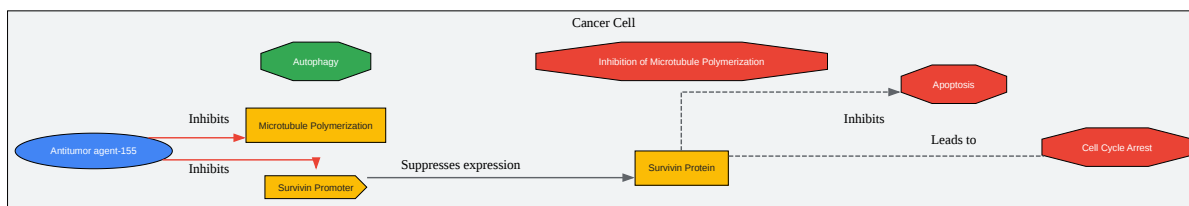
- **Antitumor agent-155** (YM155) powder
- Sterile physiological saline (0.9% NaCl)
- Sterile vials
- Micro-osmotic pumps (for continuous infusion)

Protocol:

- Aseptically weigh the required amount of **Antitumor agent-155**.
- Dissolve the powder in sterile physiological saline to the desired concentration (e.g., for a 5 mg/kg dose). As an example, to prepare a 1 mL working solution, add 30 mg of the product to 1 ml of physiological saline and mix until clear.[3]
- The solution should be prepared fresh and used immediately due to potential stability issues in aqueous solutions.
- For continuous infusion studies, load the freshly prepared solution into micro-osmotic pumps according to the manufacturer's instructions.
- For subcutaneous or intravenous injections, administer the freshly prepared solution to the animal model.

Mechanism of Action and Signaling Pathways

Antitumor agent-155 primarily functions by inhibiting the expression of survivin. This leads to the induction of apoptosis (programmed cell death) and can also trigger autophagy and inhibit microtubule polymerization.



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Caption: Mechanism of action of **Antitumor agent-155**.

Experimental Workflow

A typical workflow for evaluating the in vitro efficacy of **Antitumor agent-155** is outlined below.



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Caption: In vitro experimental workflow for **Antitumor agent-155**.

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